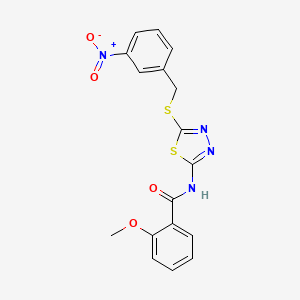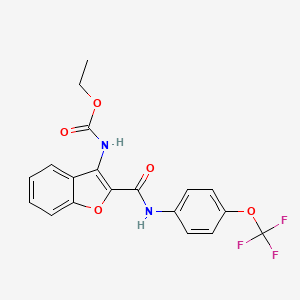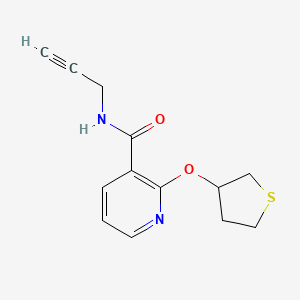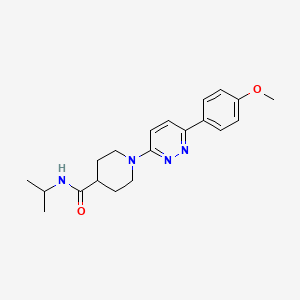![molecular formula C20H19N5O3 B2537717 benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 1455461-79-6](/img/structure/B2537717.png)
benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[d][1,3]dioxole and pyrazole rings, are commonly found in molecules with significant pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of Schiff bases, condensation reactions, and the use of various reagents to introduce specific functional groups. For example, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves structurally diverse benzo[d]thiazole-2-carboxamides and their evaluation as anti-mycobacterial agents . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction studies. For instance, the crystal structure of a novel bioactive heterocycle was determined, revealing the conformation of the rings and the presence of intermolecular hydrogen bonds . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activities. For example, Schiff base derivatives have been synthesized and tested for antimicrobial, antioxidant, and larvicidal activities . The compound may also undergo various chemical reactions, particularly those that are relevant to its potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their structural characteristics and functional groups. The thermal decomposition and stability of a pyrazole derivative were studied using thermogravimetric analysis, and the compound's nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . Similar analyses would be pertinent for understanding the properties of the compound .
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound, they do provide insights into the biological activities of structurally related compounds. For instance, certain benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have shown promising anti-mycobacterial potential , and other heterocyclic compounds have been evaluated for their antioxidant and antimicrobial activities . These studies suggest that the compound may also possess significant biological activities worthy of further investigation.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives, including structures related to benzo[d][1,3]dioxol-5-yl derivatives, and assessing their antimicrobial activities. Their research highlighted variable and modest antimicrobial efficacy against different strains of bacteria and fungi Patel, N., Agravat, S. N., & Shaikh, F. M. (2011).
Anticancer and Antiproliferative Activities
Research by Inceler, Yılmaz, and Baytas (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives linked to benzo[d][1,3]dioxol moieties and investigated their anticancer activity against various human cancer cells. Their findings indicated that certain derivatives exhibited significant growth inhibitory effects on Raji and HL60 cancer cells, suggesting potential for further development as anticancer agents Inceler, N., Yılmaz, A., & Baytas, S. (2013).
Antimicrobial and Anti-proliferative Evaluation
Mansour, Aboelnaga, Nassar, and Elewa (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties and evaluated their antimicrobial and antiproliferative activities. Their results showed that certain compounds exhibited promising antimicrobial and antiproliferative properties, with notable inhibitory effects against HCT-116 cancer cells Mansour, E., Aboelnaga, A., Nassar, E., & Elewa, S. I. (2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-20(14-3-4-17-18(10-14)28-13-27-17)25-8-6-24(7-9-25)19-11-16(22-23-19)15-2-1-5-21-12-15/h1-5,10-12H,6-9,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKVMNMDUSKLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)



![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)
